(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid

Descripción

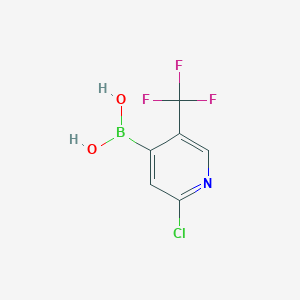

(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid (CAS: 1167437-28-6) is a heterocyclic boronic acid derivative with a pyridine backbone substituted at positions 2 (chloro), 5 (trifluoromethyl), and 4 (boronic acid) (Fig. 1). Its molecular formula is C₆H₄BClF₃NO₂, and molecular weight is 225.36 g/mol . The trifluoromethyl (-CF₃) and chloro (-Cl) groups are strong electron-withdrawing substituents, influencing the compound's electronic properties, acidity, and reactivity. This boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize pharmaceuticals, agrochemicals, and materials .

Propiedades

IUPAC Name |

[2-chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-5-1-4(7(13)14)3(2-12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNMDZQANRHEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678225 | |

| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167437-28-6 | |

| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Procedure:

- Lithiation : The starting pyridine derivative, 2-chloro-5-(trifluoromethyl)pyridine, is treated with a strong base such as n-butyllithium at low temperatures (typically -78°C) in anhydrous tetrahydrofuran (THF) under inert atmosphere.

- Boronation : The lithio intermediate is then reacted with triisopropylborate (or trimethylborate, depending on the protocol) to introduce the boronic acid functionality.

- Work-up : Hydrolysis of the boronate ester yields the free boronic acid.

Key Findings:

- Adapting protocols from recent patents and literature, the use of triisopropylborate instead of trimethylborate improves selectivity and yield, although it may produce a mixture of boronic acid isomers.

- X-ray crystallography confirms the structure, with yields typically around 25-42% for isolated isomers, depending on the specific conditions and purification techniques.

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Lithiation | n-Butyllithium | -78°C, THF | - | Precise temperature control critical |

| Boronation | Triisopropylborate | Gradual warming to -10°C | 25-42% (mixture of isomers) | Purification by chromatography |

Metal-Catalyzed Cross-Coupling and Borylation

Alternative methods involve palladium or iridium catalysis for the direct borylation of pyridine derivatives, especially useful for functionalized pyridines with sensitive substituents.

Procedures:

- Palladium-Catalyzed Cross-Coupling : Halogenated pyridines (e.g., 2-chloro-5-(trifluoromethyl)pyridine) undergo coupling with diboron reagents (e.g., tetraalkoxydiboron) in the presence of palladium catalysts.

- Iridium-Catalyzed C–H Borylation : Recent advances have demonstrated the ability to directly borylate pyridines at specific positions via iridium catalysis, often under mild conditions with high regioselectivity.

Research Findings:

- Iridium-catalyzed C–H borylation has been successfully applied to trifluoromethyl-substituted pyridines, with reaction conditions optimized at around 80°C using specific ligands such as dtbbpy or tmphen.

- The process allows for selective borylation at the desired position, often with high yields and minimal side reactions.

Data Table:

| Method | Catalyst | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Cross-coupling | Pd(dppf)Cl2 | Diboron | Reflux, solvent: DMSO or MeCN | Variable | Suitable for functionalized pyridines |

| C–H Borylation | [Ir(OMe)(COD)] | HBPin | 80°C, ligand: dtbbpy or tmphen | Up to 80% | High regioselectivity |

Summary of Synthesis Approaches

Notes on Practical Considerations

- Purification : Due to the formation of isomeric mixtures, purification often involves chromatography or recrystallization.

- Handling : Boronic acids are sensitive to protodeboronation; thus, reactions should be performed under inert atmospheres, and products stored appropriately.

- Safety : Reagents such as n-butyllithium and boron reagents are highly reactive and require careful handling in well-ventilated fume hoods.

Análisis De Reacciones Químicas

Types of Reactions

(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with aryl halides can produce biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling:

The compound is extensively used in the Suzuki-Miyaura coupling reaction, which enables the formation of biaryl structures. This reaction is characterized by its mild conditions and tolerance to various functional groups, making it a preferred method for synthesizing complex molecules.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Reagent | Conditions | Yield (%) |

|---|---|---|

| (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid | Pd catalyst, K₂CO₃, Toluene, 100°C | 85% |

| Aryl halide | Pd(PPh₃)₂Cl₂, DMF | 90% |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing potential drug candidates. The trifluoromethyl group enhances metabolic stability and bioavailability of the resulting compounds.

Case Study: Antibacterial Agents

Research has shown that derivatives synthesized using this compound exhibit significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to modulate enzyme activity can lead to effective treatments for bacterial infections.

Agrochemical Applications

The agrochemical industry utilizes this compound derivatives in developing herbicides and pesticides. The trifluoromethyl group contributes to biological activity by enhancing the efficacy of these compounds against target pests.

Table 2: Herbicidal Activity of Trifluoromethylpyridine Derivatives

| Compound Name | Target Pest | Efficacy (%) |

|---|---|---|

| Trifluoromethylpyridine derivative | Common grass species | 95% |

| Another derivative | Broadleaf weeds | 88% |

Actividad Biológica

(2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its synthesis, biological effects, and relevant case studies, underlining its applications and mechanisms of action.

Synthesis

The synthesis of this compound typically involves a series of reactions, including Suzuki-Miyaura cross-coupling techniques. The initial step often utilizes 2,3-dichloro-5-trifluoromethylpyridine as a precursor, which is then reacted with various boronic acids to yield the desired boronic acid derivative .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For instance, certain synthesized compounds showed efficacy against pathogenic strains of Escherichia coli, comparable to traditional antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Insecticidal Activity

Insecticidal properties have also been reported for this compound. Research indicates that it can effectively target pests such as Mythimna separata, showcasing potential for agricultural applications . The compound's mode of action likely involves neurotoxic effects on insect physiology.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as an inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types. The inhibition of BCATs can lead to reduced tumor growth and proliferation in cancer cell lines . In vitro studies have shown that certain derivatives possess submicromolar inhibitory concentrations against specific cancer cell lines, indicating promising therapeutic potential .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives of this compound against multiple strains of E. coli. The results indicated that compounds modified with different aryl groups exhibited varying degrees of effectiveness, with some achieving MIC values comparable to established antibiotics .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 16 | Bactericidal |

| Compound B | 32 | Bacteriostatic |

| Compound C | 8 | Bactericidal |

Case Study 2: Insecticidal Properties

In a separate investigation, the insecticidal activity was assessed using bioassays against Mythimna separata. The results demonstrated that the compound significantly reduced larval survival rates, indicating its potential as a novel insecticide .

| Treatment Group | Survival Rate (%) | Control Group |

|---|---|---|

| Treated | 25 | 90 |

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. For instance, molecular docking studies suggest strong binding affinity to BCAT enzymes, leading to inhibition of their activity and subsequent metabolic disruption in cancer cells .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position of substituents on the pyridine ring critically affects electronic properties and reactivity. Key comparisons include:

*Estimated pKa values based on substituent electronic effects .

- Acidity : The trifluoromethyl group in the target compound lowers its pKa (~7.2) compared to analogs without -CF₃ (e.g., (2-Chloropyridin-4-yl)boronic acid, pKa ~8.5). This enhances its reactivity in basic conditions, favoring tetrahedral boronate formation crucial for Suzuki couplings .

- Electronic Effects : The -Cl and -CF�3 groups work synergistically to deactivate the pyridine ring, directing further substitutions to specific positions. For example, the -Cl at position 2 may facilitate nucleophilic aromatic substitution at position 4 or 6 .

Reactivity in Cross-Coupling Reactions

Boronic acids are pivotal in Pd-catalyzed cross-couplings. Comparative performance:

*Yields reported under similar Pd-catalyzed conditions.

The target compound’s -CF₃ group improves stability and reaction yields by reducing undesired protodeboronation, a common issue in boronic acid chemistry . For instance, in the synthesis of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine , the target boronic acid achieved 82% yield under optimized conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid, and what impurities are commonly observed?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where halogenated pyridine derivatives react with boronic acids under Pd catalysis. For example, a similar boronic acid was synthesized using 2-chloro-5-(trifluoromethyl)pyridine and a substituted boronic acid in the presence of PdCl(C₃H₅)(dppb) catalyst, K₂CO₃ base, and a toluene/MeOH/water solvent system at 110°C . Common impurities include unreacted starting materials, dehalogenated byproducts, or boroxines formed due to boronic acid dehydration. Purification via flash chromatography (e.g., silica gel with EtOAc/heptane) is recommended .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this boronic acid?

- Methodology :

- LCMS : Used to confirm molecular weight (e.g., m/z 366 [M+H]+ in a related compound) and monitor reaction progress .

- HPLC : Retention time analysis under acidic conditions (e.g., 1.26 minutes with SMD-TFA05 method) ensures purity (>97% as per catalog specifications) .

- NMR : ¹H/¹³C NMR and ¹⁹F NMR (for CF₃ group) validate structural integrity and substitution patterns .

Q. How is this compound utilized in cross-coupling reactions to construct heterocyclic frameworks?

- Methodology : The boronic acid participates in Suzuki-Miyaura reactions to form biaryl linkages. For instance, coupling with halogenated pyridines or pyrimidines generates trifluoromethyl-substituted heterocycles, which are valuable in medicinal chemistry and materials science. Key parameters include Pd catalyst selection (e.g., PdCl(dppb)), solvent polarity, and base strength to minimize protodeboronation .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yields in Pd-catalyzed couplings involving this boronic acid?

- Methodology :

- Catalyst Screening : Test Pd complexes like PdCl(C₃H₅)(dppb) (2 mol%) or Pd(PPh₃)₄ for enhanced stability .

- Solvent Systems : Mixed solvents (toluene/MeOH/water) balance solubility and reactivity. Anhydrous conditions may reduce side reactions.

- Temperature Control : Reactions at 110°C (oil bath) improve kinetics but require monitoring for thermal decomposition .

Q. What strategies mitigate stability issues during storage and handling of this moisture-sensitive boronic acid?

- Methodology :

- Storage : Store under inert gas (argon) at -20°C in sealed containers to prevent hydrolysis or boroxine formation .

- Quality Control : Regular HPLC analysis detects degradation (e.g., loss of boronic acid peak, emergence of boroxine) .

Q. How do the electron-withdrawing substituents (Cl, CF₃) influence the reactivity of this boronic acid in cross-coupling?

- Methodology : The CF₃ group enhances electrophilicity at the pyridine ring, accelerating oxidative addition with Pd. However, steric hindrance from Cl and CF₃ may reduce coupling efficiency. Computational studies (e.g., DFT) or Hammett plots can quantify electronic effects. Experimental comparisons with non-fluorinated analogs are advised .

Q. How should researchers address contradictions in reported reaction yields (e.g., 82% vs. lower values in similar systems)?

- Methodology :

- Catalyst Comparison : Test alternative Pd sources (e.g., Pd(OAc)₂ vs. PdCl(dppb)) to identify system-specific efficiency .

- Base Optimization : Evaluate K₂CO₃ vs. Cs₂CO₃ for improved deprotonation without side reactions.

- Purification : Assess column chromatography vs. recrystallization for yield recovery .

Q. What advanced applications does this compound have in organometallic complexes or PROTAC development?

- Methodology :

- Iridium Complexes : The boronic acid serves as a ligand precursor. For example, coupling with fluorinated aryl groups generates luminescent Ir(III) complexes for OLEDs. Reaction conditions must avoid Pd contamination .

- PROTACs : As a linker, the pyridine-boronic acid moiety enables conjugation of E3 ligase ligands to target proteins. Stability in biological buffers (pH 7.4) and click chemistry compatibility should be validated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.